REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([CH3:16])=[CH:5][C:6]([NH:9]C(=O)C(F)(F)F)=[N:7][CH:8]=1)#N.C(O)=[O:18]>O.[Ni].[Al]>[NH2:9][C:6]1[N:7]=[CH:8][C:3]([CH:1]=[O:18])=[C:4]([CH3:16])[CH:5]=1 |f:3.4|
|
Name
|
N-(5-cyano-4-methyl-2-pyridinyl)-2,2,2-trifluoroacetamide
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=CC(=NC1)NC(C(F)(F)F)=O)C
|
Name
|
|
Quantity
|
1.35 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0.48 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Ni].[Al]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under argon for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
then filtered while still hot,
|
Type
|
WASH
|
Details
|
washing with further formic acid (3×5 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate and washings were concentrated
|
Type
|
ADDITION
|
Details
|
diluted with toluene (5 mL)
|
Type
|
CONCENTRATION
|
Details
|
re-concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=N1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.053 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |